molecular formula C14H12N2 B12551160 Propanedinitrile, (5-phenyl-4-pentynyl)- CAS No. 144582-83-2

Propanedinitrile, (5-phenyl-4-pentynyl)-

Cat. No.: B12551160
CAS No.: 144582-83-2
M. Wt: 208.26 g/mol
InChI Key: PBDIKNDVPFUEDL-UHFFFAOYSA-N
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Description

Propanedinitrile, (5-phenyl-4-pentynyl)- is an organic compound with the molecular formula C14H12N2 It is a derivative of propanedinitrile, featuring a phenyl group and a pentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (5-phenyl-4-pentynyl)- typically involves the reaction of a phenylacetylene derivative with malononitrile under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Propanedinitrile, (5-phenyl-4-pentynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (5-phenyl-4-pentynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups such as amines or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol for amination reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amines or esters.

Scientific Research Applications

Propanedinitrile, (5-phenyl-4-pentynyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, (5-phenyl-4-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, (phenylmethylene)-: A similar compound with a phenyl group attached to the nitrile carbon.

    Propanedinitrile, (phenylmethyl)-: Another related compound with a phenylmethyl group instead of a pentynyl chain.

Uniqueness

Propanedinitrile, (5-phenyl-4-pentynyl)- is unique due to its pentynyl chain, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Additionally, the presence of the phenyl group enhances its potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

144582-83-2

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(5-phenylpent-4-ynyl)propanedinitrile

InChI

InChI=1S/C14H12N2/c15-11-14(12-16)10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,6,10H2

InChI Key

PBDIKNDVPFUEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCC(C#N)C#N

Origin of Product

United States

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